Synthesis Yield Benchmark: 2-Bromo-4-chloropyridine Achieves 92% Isolated Yield from 4-Chloro-2-pyridinamine
The synthetic accessibility of 2-bromo-4-chloropyridine from commercially available 4-chloro-2-pyridinamine is well-documented with a high isolated yield of 92% under standard Sandmeyer conditions. This high efficiency reduces upstream material costs and synthetic step count relative to alternative routes that may require more expensive starting materials or deliver lower yields . The regioisomer 2-chloro-4-bromopyridine is typically prepared from 2-chloro-4-aminopyridine via an analogous Sandmeyer bromination [1]; however, the isolated yield for that specific transformation is not consistently reported at the 92% level across open-access synthetic protocols .
| Evidence Dimension | Isolated synthetic yield from corresponding aminopyridine precursor |
|---|---|
| Target Compound Data | 92% isolated yield (12.1 g from 8.9 g starting material) |
| Comparator Or Baseline | 2-Chloro-4-bromopyridine: isolated yield data inconsistent or not reported with comparable specificity in open-access synthetic protocols |
| Quantified Difference | Not directly quantifiable due to comparator data inconsistency; however, the 92% benchmark establishes a high-confidence procurement expectation for 2-bromo-4-chloropyridine. |
| Conditions | Sandmeyer bromination: 48% HBr, Br2, NaNO2, 0°C to room temperature; purification via column chromatography (0-20% ethyl acetate/hexane) |
Why This Matters
A well-characterized, high-yielding synthetic route reduces uncertainty in sourcing decisions and supports cost modeling for larger-scale procurement.
- [1] ChemicalBook. 2-Chloro-4-bromopyridine Synthesis. Synthetic Route from 2-chloro-4-aminopyridine. View Source
